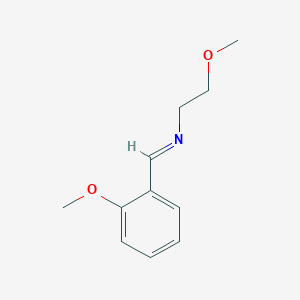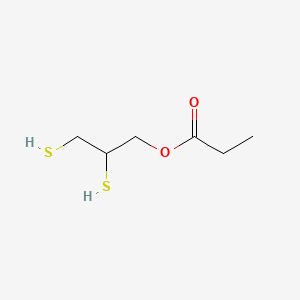
Propionic acid, 2,3-dimercaptopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 2,3-dimercaptopropyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors This particular ester is formed from propionic acid and 2,3-dimercaptopropanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,3-dimercaptopropyl ester typically involves the esterification of propionic acid with 2,3-dimercaptopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:
CH3CH2COOH+HSCH2CH(SH)OH→CH3CH2COOCH2CH(SH)SH+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the propionic acid and 2,3-dimercaptopropanol. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Propionic acid, 2,3-dimercaptopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, reverting to propionic acid and 2,3-dimercaptopropanol.
Oxidation: The thiol groups in the ester can be oxidized to form disulfides.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propionic acid and 2,3-dimercaptopropanol.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Propionic acid, 2,3-dimercaptopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in detoxification processes due to its thiol groups.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functionalized esters.
作用機序
The mechanism of action of propionic acid, 2,3-dimercaptopropyl ester involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, which are important in protein folding and stability. The ester can also act as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
類似化合物との比較
Similar Compounds
Propionic acid, 2,3-dimercaptopropanol: Similar in structure but lacks the ester bond.
Propionic acid, 2-mercaptoethyl ester: Contains a single thiol group instead of two.
Butyric acid, 2,3-dimercaptopropyl ester: Similar ester but derived from butyric acid instead of propionic acid.
Uniqueness
Propionic acid, 2,3-dimercaptopropyl ester is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential applications in detoxification and metal chelation. This makes it particularly valuable in fields such as medicine and biochemistry.
特性
CAS番号 |
99116-01-5 |
|---|---|
分子式 |
C6H12O2S2 |
分子量 |
180.3 g/mol |
IUPAC名 |
2,3-bis(sulfanyl)propyl propanoate |
InChI |
InChI=1S/C6H12O2S2/c1-2-6(7)8-3-5(10)4-9/h5,9-10H,2-4H2,1H3 |
InChIキー |
VYTRTPDGUKGQRH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCC(CS)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)


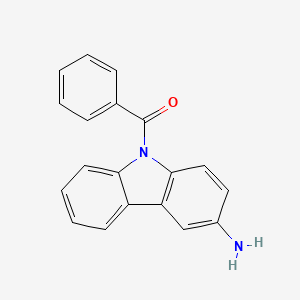
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
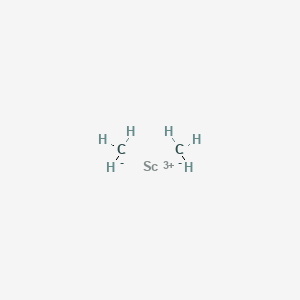
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)
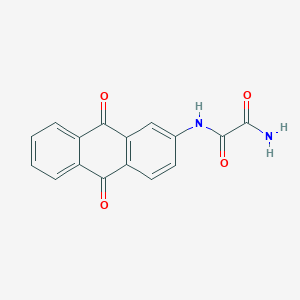
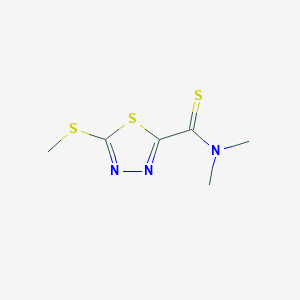
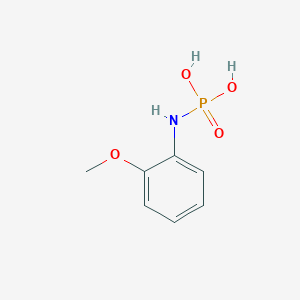
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
